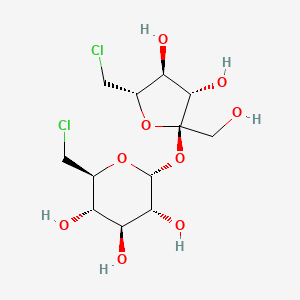

6,6'-Dichloro-6,6'-dideoxysucrose

CAS No.: 40984-16-5

Cat. No.: VC20648804

Molecular Formula: C12H20Cl2O9

Molecular Weight: 379.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40984-16-5 |

|---|---|

| Molecular Formula | C12H20Cl2O9 |

| Molecular Weight | 379.18 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-2-(chloromethyl)-6-[(2R,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C12H20Cl2O9/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,15-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 |

| Standard InChI Key | CLNTYBMYKFEPCU-GWRCVIBKSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CO)O)O)O)Cl |

| Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CO)O)O)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

6,6'-Dichloro-6,6'-dideoxysucrose (molecular formula: ) is a disaccharide derivative where chlorine atoms replace the hydroxyl groups at the 6-carbon of glucose and the 6'-carbon of fructose. This structural modification enhances its metabolic stability while reducing susceptibility to enzymatic hydrolysis compared to native sucrose . The presence of chlorine atoms introduces steric and electronic effects that alter interactions with biological targets, particularly enzymes involved in carbohydrate metabolism .

Synthetic Routes and Optimization

The synthesis of 6,6'-dichloro-6,6'-dideoxysucrose involves selective chlorination of protected sucrose derivatives. Early methodologies employed triphenylphosphine () and carbon tetrachloride () under anhydrous conditions to achieve nucleophilic substitution at the 6 and 6' positions . A key advancement was the use of fully protected isopropylidene acetals of sucrose, which minimized side reactions and improved yields. For example, treatment of 2,3,4,6-tetra-O-isopropylidene-sucrose with yielded 6,6'-dichloro-6,6'-dideoxysucrose hexa-acetate in 68% yield after deprotection .

Pharmacological Effects on Male Fertility

Dose-Dependent Infertility

Daily administration of 6,6'-dichloro-6,6'-dideoxysucrose to male rats at 240 µmol/kg induced complete infertility within 7 days, persisting throughout the 28-day treatment period . Fertility restoration commenced 3 weeks post-treatment, reaching pre-treatment levels by 6 weeks. Mechanistic studies linked this effect to impaired spermatozoal energy metabolism, as evidenced by reduced glucose oxidation (28.7% of control) and ATP synthesis (14.9% of control) in epididymal sperm .

| Parameter | Control Group | Treated Group (240 µmol/kg) |

|---|---|---|

| Glucose oxidation (nmol/10^8 sperm) | 52 | 14.9 |

| ATP content (nmol/10^8 sperm) | 18.5 | 2.8 |

Table 1. Metabolic impact of 6,6'-dichloro-6,6'-dideoxysucrose on rat spermatozoa .

Comparative Efficacy with Analogues

Structural analogues exhibited varying potencies. While 6-chloro-6-deoxyglucose and 6-chloro-6-deoxyfructose achieved similar infertility rates at 240 µmol/kg, 6'-chloro-6'-deoxysucrose required double the dose (120 µmol/kg) for partial efficacy . Introducing additional chlorine atoms at the 1' or 4 positions abolished activity, underscoring the specificity of 6,6'-dichlorination for contraceptive effects .

Mechanism of Action: Metabolic Disruption

The compound’s primary mechanism involves competitive inhibition of hexokinase and glucose-6-phosphate dehydrogenase, key enzymes in glycolysis and the pentose phosphate pathway . Incubation of spermatozoa with 50 mM 6-chloro-6-deoxyglucose in vitro failed to replicate the metabolic inhibition observed in vivo, suggesting that hepatic or epididymal metabolism generates active intermediates . Proposed metabolites include 6-chloro-6-deoxyglucose-6-phosphate, which accumulates in sperm cells and uncouples oxidative phosphorylation by depleting NADPH reserves .

Electron microscopy revealed mitochondrial swelling and cristae disintegration in treated spermatozoa, consistent with energy crisis-induced apoptosis. These morphological changes correlated with diminished motility (10–20% active flagella after 2 hours vs. 50–75% in controls) .

Reversibility and Toxicological Profile

Fertility restoration parallels the elimination kinetics of 6,6'-dichloro-6,6'-dideoxysucrose and its metabolites. Pharmacokinetic studies in rats detected a plasma half-life of 8.2 hours, with complete clearance by 14 days . Histopathological examinations showed no lasting damage to testes, epididymides, or accessory glands, confirming the reversibility of effects .

Chronic toxicity assessments at 480 µmol/kg/day for 90 days revealed transient hepatic steatosis and mild nephrotoxicity, both resolving within 4 weeks of cessation. No mutagenic or teratogenic effects were observed in Ames tests or zebrafish embryogenesis models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume